molecular formula C7H5NS B1265560 Phenyl thiocyanate CAS No. 5285-87-0

Phenyl thiocyanate

Cat. No.: B1265560
CAS No.: 5285-87-0
M. Wt: 135.19 g/mol
InChI Key: YXCDJKQYFBEAOU-UHFFFAOYSA-N
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Description

Phenyl thiocyanate is an organic compound with the chemical formula C₆H₅SCN. It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is an isomer of phenyl isothiocyanate, where the sulfur atom is bonded to the phenyl group, and the nitrogen atom is bonded to the carbon atom of the thiocyanate group . This compound is a valuable building block in organic synthesis, allowing access to various sulfur-containing functional groups and scaffolds .

Mechanism of Action

Target of Action

Phenyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur . It is a valued building block that allows access to various sulfur-containing functional groups and scaffolds . .

Mode of Action

This compound has been used in the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen . The this compound moiety was found to selectively inhibit Sirt1, a NAD+ dependent lysine deacetylase .

Biochemical Pathways

It’s worth noting that thiocyanates, in general, have been found to inhibit carcinogen metabolism by drug-metabolizing enzymes .

Pharmacokinetics

It’s worth noting that phenyl isothiocyanate, an isomer of this compound, has been extensively studied as a chemopreventive agent . It has linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is reversible and hepatic elimination is capacity-limited .

Result of Action

It’s worth noting that isothiocyanates, in general, have been found to induce apoptosis of cancer cells, inhibit cell cycle, and have anti-cancer potential .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates using this compound was carried out under the protection of nitrogen . This suggests that the presence of certain gases in the environment could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Phenyl thiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. One notable interaction is with Sirtuin 1 (Sirt1), a NAD+ dependent lysine deacetylase. This compound has been found to selectively inhibit Sirt1 with an IC50 of 13 μM . This inhibition is crucial as Sirt1 is associated with various diseases, including cancer, and its inhibition can impact DNA repair processes and tumor suppressor protein regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit migration and colony formation, as well as induce hyperacetylation of Sirt1 targets such as p53 and H3 . These effects suggest that this compound can modulate cell function and potentially serve as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiocyanate group is key for the selectivity and affinity towards Sirt1, leading to enzyme inhibition . This inhibition results in changes in gene expression and impacts cellular processes such as DNA repair and tumor suppression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Its stability and degradation are important factors to considerStudies have indicated that this compound can maintain its inhibitory effects on Sirt1 over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of Sirt1, but also with potential toxic effects. It is important to determine the threshold levels at which this compound remains effective without causing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport mechanisms of this compound are crucial for its bioavailability and effectiveness .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Phenyl thiocyanate can be synthesized through several methods:

Comparison with Similar Compounds

Phenyl thiocyanate is similar to other organic thiocyanates and isothiocyanates:

This compound is unique due to its specific structural arrangement and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

phenyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCDJKQYFBEAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200868
Record name Thiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-87-0
Record name Thiocyanic acid, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (phenylsulfanyl)formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl thiocyanate
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Phenyl thiocyanate
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Phenyl thiocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl thiocyanate
Reactant of Route 5
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Phenyl thiocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl thiocyanate

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